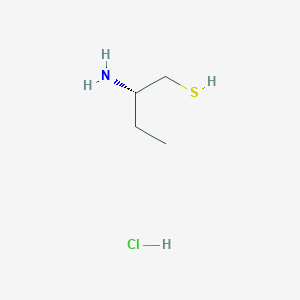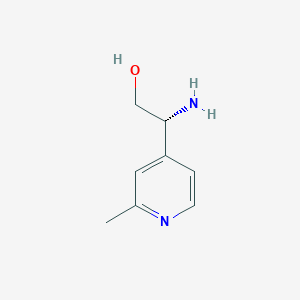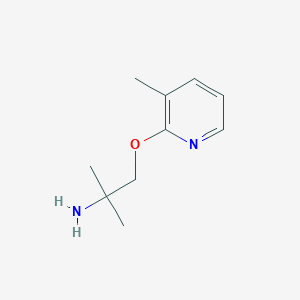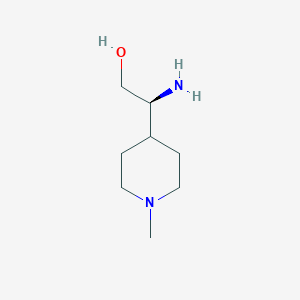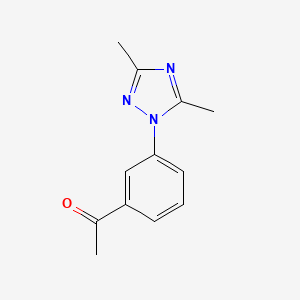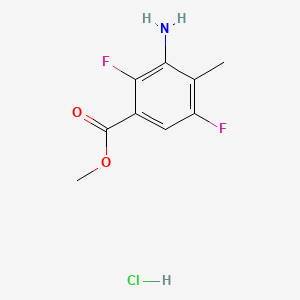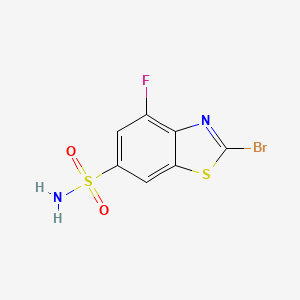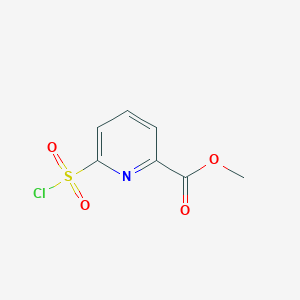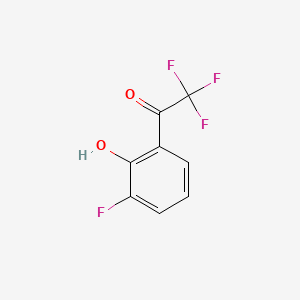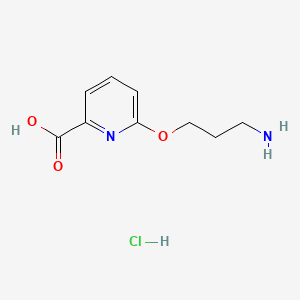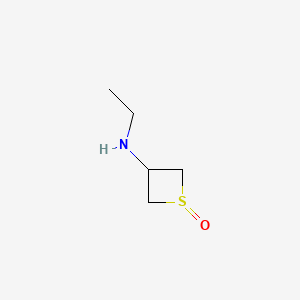
3-(Ethylamino)thietane 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylamino)thietane 1-oxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with one sulfur atom and three carbon atoms This compound is part of the thietane family, which is known for its unique ring strain and diverse chemical reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including 3-(Ethylamino)thietane 1-oxide, can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [2 + 2] cycloaddition of alkenes with thiocarbonyl compounds.
Nucleophilic Cyclization: Another approach is the intramolecular nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates.
Ring Expansion: Thietanes can also be synthesized through ring expansion reactions of thiiranes.
Industrial Production Methods
Industrial production of thietane derivatives often relies on scalable and efficient synthetic routes. The cycloaddition and nucleophilic cyclization methods mentioned above can be adapted for large-scale production. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the desired thietane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylamino)thietane 1-oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thietane ring can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thietane derivatives
Wissenschaftliche Forschungsanwendungen
3-(Ethylamino)thietane 1-oxide has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biology: Thietane derivatives have shown potential as bioactive molecules with anti-cancer, anti-viral, and insecticidal properties.
Medicine: The compound’s ability to modulate biological pathways has led to investigations into its use as a pharmaceutical intermediate.
Industry: In the agricultural sector, thietane derivatives are explored for their insecticidal and anti-coccidial properties.
Wirkmechanismus
The mechanism of action of 3-(Ethylamino)thietane 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound can undergo oxidation to form sulfoxides or sulfones, which may enhance its pharmacological activity . These oxidized forms can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thietane 1-oxide
- Thietane 1,1-dioxide
- Thiirane
- Oxetane
Comparison
3-(Ethylamino)thietane 1-oxide is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. Compared to thietane 1-oxide and thietane 1,1-dioxide, the ethylamino substitution enhances its reactivity and potential for bioactivity . Thiirane and oxetane, while structurally similar, lack the sulfur atom’s unique reactivity, making them less versatile in certain synthetic applications .
Eigenschaften
Molekularformel |
C5H11NOS |
|---|---|
Molekulargewicht |
133.21 g/mol |
IUPAC-Name |
N-ethyl-1-oxothietan-3-amine |
InChI |
InChI=1S/C5H11NOS/c1-2-6-5-3-8(7)4-5/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
YBMJMDDUKDNUIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1CS(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


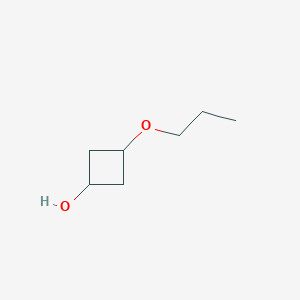
![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)


